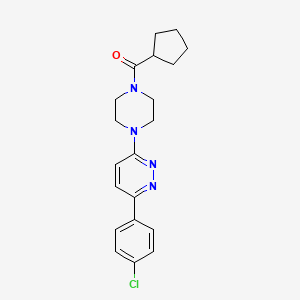

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O/c21-17-7-5-15(6-8-17)18-9-10-19(23-22-18)24-11-13-25(14-12-24)20(26)16-3-1-2-4-16/h5-10,16H,1-4,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYMUXJYDXXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

A structurally similar compound has been evaluated for its anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target similar bacterial species or proteins within these organisms.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structural similarity to other compounds, it might interact with its targets and induce changes that inhibit the growth or survival of the targeted organisms.

Biochemische Analyse

Biologische Aktivität

The compound (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H19ClN4O

- Molecular Weight : 378.9 g/mol

- IUPAC Name : [4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone

- CAS Number : 1049204-05-8

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. The synthesized derivatives have shown moderate to strong activity against specific bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

These findings suggest that the compound may possess significant antibacterial properties, particularly against gram-negative bacteria.

Anticancer Activity

The piperazine and pyridazine components in the structure are linked to anticancer activity. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation. For instance, derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptosis-related proteins.

Enzyme Inhibition

One of the notable pharmacological behaviors of this compound is its potential as an enzyme inhibitor. Specific attention has been given to its role as an acetylcholinesterase (AChE) inhibitor:

| Enzyme | Inhibition Activity | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 2.14 ± 0.003 |

| Urease | Highly Active | 1.13 ± 0.003 |

These values indicate that the compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and other conditions where enzyme inhibition is beneficial.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

-

Synthesis and Evaluation of Derivatives :

- A study synthesized various piperazine derivatives, showing that modifications in the piperazine ring significantly affected biological activity.

- The structural modifications led to enhanced potency against specific bacterial strains and improved enzyme inhibition profiles.

-

Mechanistic Studies :

- Docking studies revealed how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action.

- Binding interactions with bovine serum albumin (BSA) were also assessed, indicating favorable pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Impact

The table below highlights key differences between the target compound and its analogs:

| Compound Name | Core Structure | Key Substituents | Synthesis Method | Notable Properties |

|---|---|---|---|---|

| Target Compound | Piperazine-pyridazine | Cyclopentyl, 4-chlorophenyl | Likely reflux with ketone intermediates | High lipophilicity (cyclopentyl) |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine-cyclopropane | Cyclopropyl, 4-chlorophenyl | Boc-piperazine coupling | Reduced steric bulk vs. cyclopentyl |

| 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one | Piperazine-pyridazinone | Pyridazinone ring, 4-chlorophenyl | Acetic acid reflux | Increased hydrogen-bonding capacity |

| Triazole-pyrimidine-piperazine methanone | Piperazine-pyrimidine | Triazole, methylpiperazine | Isopropyl alcohol/HCl-mediated coupling | Enhanced kinase inhibition potential |

| Trifluoromethyl-pyridine-piperazine | Piperazine-pyridine | Trifluoromethyl, cyclopentyl | Sodium triacetoxyborohydride reductive amination | High metabolic stability |

Pharmacological and Physicochemical Differences

- Electronic Effects: The pyridazine ring in the target compound offers electron-deficient aromaticity, favoring interactions with π-π stacking motifs in enzymes. In contrast, pyridazinone derivatives (e.g., compound 2 in ) introduce a ketone oxygen, enabling hydrogen bonding but reducing aromatic stability .

- Bioactivity : The triazole-containing analog () shows enhanced kinase inhibition due to the triazole’s metal-coordinating ability, whereas the target compound’s 4-chlorophenyl group may favor serotonin or dopamine receptor binding .

Research Findings and Trends

Substituent-Driven Activity : The 4-chlorophenyl group is a conserved feature across analogs for halogen-bonding with targets, but bulky groups (e.g., cyclopentyl) improve selectivity over off-target receptors .

Metabolic Stability: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) resist CYP450 oxidation, whereas pyridazinones may undergo rapid ketone reduction .

Thermodynamic Solubility : The target compound’s cyclopentyl group reduces aqueous solubility (~0.1 mg/mL predicted) compared to cyclopropane analogs (~0.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.